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Dual PISBK/IMTOR Inhibitors at a Glance

The following table lists several dual PI3K/mTOR inhibitors and key characteristics from recent studies.
Please note that direct comparative data on oxidative phosphorylation inhibition is not available in the

searched literature.

o Primary Relevant Experimental Findings /| Context of L
Inhibitor Name Citations
Targets Study
Omipalisib Pan-PI3K, Used in kinome profiling studies; noted for potent
(GSK2126458) MmTORC1/2 [1] mMTOR inhibition; explored in combination with
[2] Trametinib for triple-negative breast cancer (TNBC)
[1] [3].
PI-103 PI3Ka, mTOR, Early-generation inhibitor; used as a tool
DNA-PK [1] compound; fast metabolism in vivo limited clinical

development [1].

GSK1059615 Pan-PI3K, Showed efficacy in inhibiting proliferation and
MTOR [1] survival in gastric cancer cells; induced
programmed necrosis in HNSCC cells [1].
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. Primary Relevant Experimental Findings / Context of .
Inhibitor Name Citations
Targets Study
MTX-531 EGFR, Pan- A first-in-class dual EGFR/PI3K inhibitor;
PI3K, mTOR computationally designed; did not cause
[2] hyperglycemia in mouse models, a common side-

effect of PI3K inhibitors [2].

GDC-0980 PI3K, Clinical development limited by severe toxicities
(Apitolisib) MTORC1/2 [4] when combined with other agents [4].
Torin-1 mTOR Primarily an mTOR inhibitor; demonstrated potent
(catalytic anti-proliferative effects in B-cell acute
inhibitor) [5] lymphoblastic leukemia (B-ALL) and synergized

with AKT inhibitors [5].

Mechanism of Action and Link to Metabolism

To understand how these inhibitors could affect oxidative phosphorylation, it's crucial to know their role in

the PI3K/AKT/mTOR signaling pathway, a central regulator of cellular metabolism.

The diagram below illustrates the core PI3BK/AKT/mTOR pathway and how its inhibition can lead to
metabolic alterations, potentially affecting oxidative phosphorylation (OXPHOS).
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Inhibition of this pathway, particularly mTORC]1, can have complex and context-dependent effects on

oxidative phosphorylation. Some studies suggest that mTORC1 inhibition can lead to:

¢ Increased OXPHOS and ROS: Research on PI3K inhibitor-resistant breast cancer cells showed that
upon drug withdrawal, mMTORC1 signaling was reactivated, leading to a hypermetabolic state with
increased oxygen consumption rate (OCR), a direct measure of OXPHOS, and accumulation of
reactive oxygen species (ROS) [6]. This indicates that mTORC1 activity can suppress OXPHOS, and
its inhibition might release this suppression.

e Metabolic Adaptations: In B-cell acute lymphoblastic leukemia, inhibition of the PI3BK/AKT/mTOR
pathway led cancer cells to become more dependent on fatty acid oxidation for energy, an process
linked to mitochondria and OXPHOS [5].

Experimental Insights and Methodologies

The search results highlight specific experimental contexts where the metabolic impact of these inhibitors

has been studied.

¢ Kinome-Wide Profiling (Kinobeads Assay): This mass spectrometry-based method is used to
characterize the binding profile of inhibitors across hundreds of kinases in cell lysates [3]. It generates
a "kinome inhibition state" for a drug, showing its potency and selectivity. This data is crucial for
understanding a compound's off-target effects, which could indirectly influence metabolic pathways
like OXPHOS [3].

e Metabolic Phenotyping of Resistant Cells: One study investigated cells with acquired resistance to
a PI3K inhibitor. When the drug was removed, these cells exhibited a hypermetabolic phenotype,
with a significant increase in both Extracellular Acidification Rate (ECAR, indicating glycolysis) and
Oxygen Consumption Rate (OCR, indicating OXPHOS) [6]. This effect was driven by mTORC1
reactivation, as it could be reversed by mTORCL1 inhibitors, but not by AKT inhibitors [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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